

4,4-Dimethylpentanoic acid structural formula and isomers

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An In-depth Technical Guide to **4,4-Dimethylpentanoic Acid** and Its Isomers for Researchers and Drug Development Professionals

Introduction: Beyond the Linear Chain

In the landscape of organic chemistry and drug development, carboxylic acids represent a cornerstone functional group, pivotal to the synthesis of a vast array of molecules, from commodity polymers to life-saving pharmaceuticals. Their acidic nature, ability to form stable salts, and reactivity towards forming esters and amides make them exceptionally versatile. However, the true chemical diversity and biological potential of this class of molecules are fully unlocked when we explore the concept of isomerism. Isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different physicochemical and pharmacological properties.

This guide provides a comprehensive exploration of **4,4-dimethylpentanoic acid**, a branched-chain carboxylic acid with the molecular formula C7H14O2. We will dissect its structure, properties, and, most critically, its relationship with its numerous isomers. For the researcher, scientist, or drug development professional, a deep understanding of this isomeric landscape is not merely academic; it is fundamental to rational molecular design, the prediction of properties, and the development of robust synthetic and analytical methodologies.

The Core Compound: 4,4-Dimethylpentanoic Acid

4,4-Dimethylpentanoic acid is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups attached to the fourth carbon atom. This specific substitution pattern imparts unique steric and electronic properties to the molecule.

Structural Formula and Nomenclature

The structure of **4,4-dimethylpentanoic acid** is straightforward. Following the IUPAC nomenclature rules for carboxylic acids, the carboxyl carbon is assigned position #1.[\[1\]](#)[\[2\]](#)[\[3\]](#) The longest carbon chain containing this group is a pentane chain, hence the base name "pentanoic acid." Two methyl groups are located on carbon #4, leading to the systematic name **4,4-dimethylpentanoic acid**.[\[4\]](#)[\[5\]](#)

- Molecular Formula: C7H14O2[\[5\]](#)
- Synonyms: 4,4-Dimethylvaleric acid[\[6\]](#)
- SMILES: CC(C)(C)CCC(=O)O[\[5\]](#)[\[7\]](#)
- InChIKey: HMMSZUQCCUWXRA-UHFFFAOYSA-N[\[5\]](#)[\[7\]](#)

The presence of the tert-butyl group ((CH3)3C-) at the end of the alkyl chain is a defining feature, creating significant steric hindrance that influences its reactivity and physical properties.

Physicochemical and Spectroscopic Profile

The physical properties of **4,4-dimethylpentanoic acid** are a direct consequence of its structure. Its branched nature disrupts the efficient packing that is possible for its linear isomer, heptanoic acid, which can affect properties like melting and boiling points.

Table 1: Physicochemical Properties of **4,4-Dimethylpentanoic Acid**

Property	Value	Source
Molecular Weight	130.18 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[6]
Boiling Point	~207.8 °C at 760 mmHg	[8]
Density	~0.938 g/cm ³	[8]
Solubility	Limited solubility in water; soluble in organic solvents	[6]
pKa	Weak acid	[6]

Spectroscopic analysis provides a definitive fingerprint for the molecule. In ¹H NMR spectroscopy, one would expect to see a sharp singlet integrating to nine protons for the equivalent methyl groups of the tert-butyl moiety, along with two distinct methylene signals (triplets, assuming sufficient resolution) and a broad singlet for the acidic proton of the carboxyl group. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon. Infrared (IR) spectroscopy would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a carboxylic acid dimer, and a strong, sharp carbonyl (C=O) stretch around 1710 cm⁻¹.[5]

The Isomeric Landscape of C₇H₁₄O₂ Carboxylic Acids

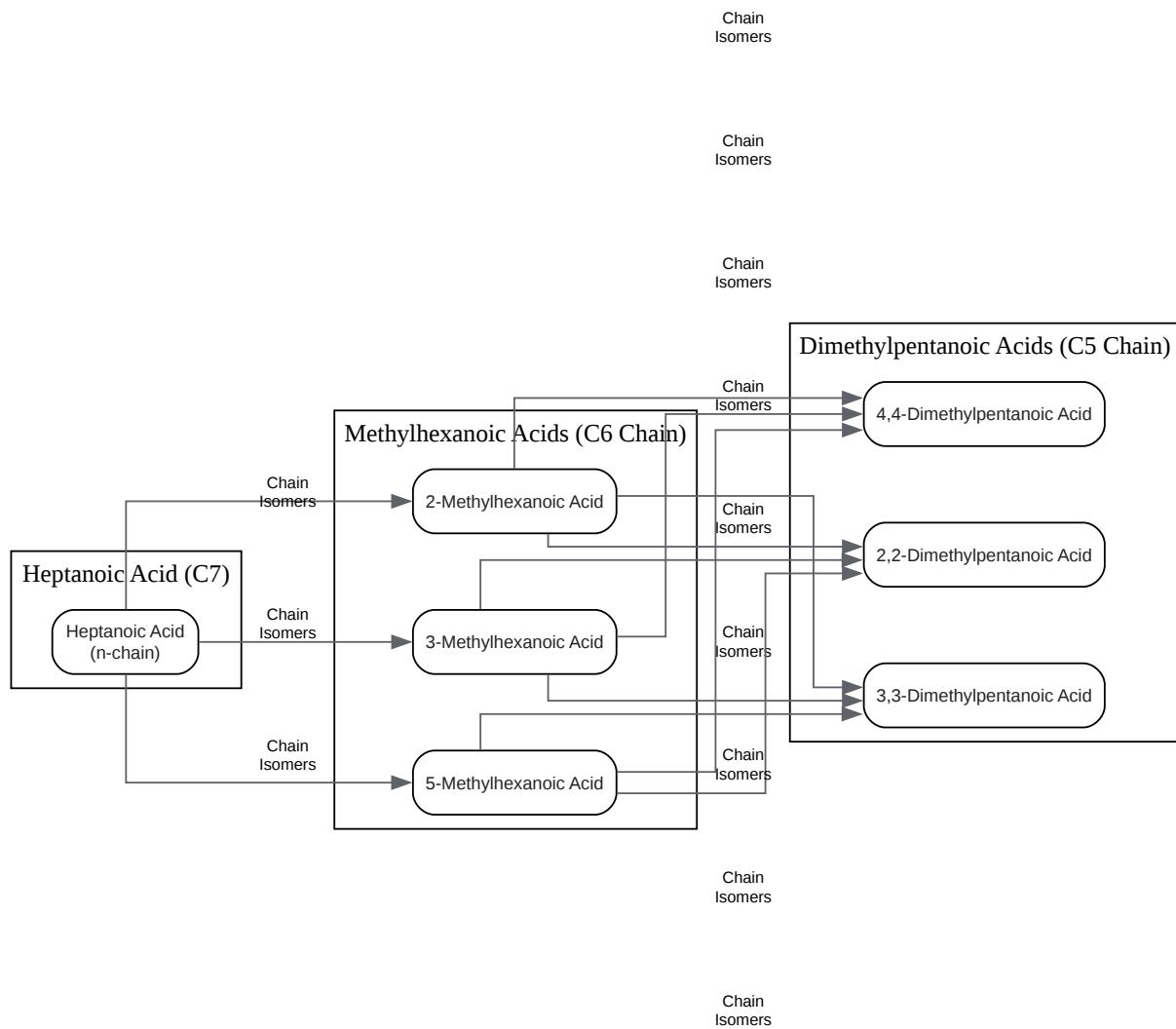
The molecular formula C₇H₁₄O₂ allows for a surprisingly large number of constitutional (structural) isomers and, in some cases, stereoisomers. Understanding these isomers is crucial for identifying impurities, designing specific molecular scaffolds, and interpreting analytical data.

Constitutional Isomers: Variations in the Carbon Skeleton

Constitutional isomers have different connectivity of atoms. For C₇H₁₄O₂ carboxylic acids, this primarily involves variations in the carbon chain (chain isomerism) and the position of substituents (positional isomerism).[9]

- Heptanoic Acid: The straight-chain isomer.
- Methylhexanoic Acids: The six-carbon chain can be substituted with a methyl group at various positions (e.g., 2-methylhexanoic acid, 3-methylhexanoic acid, 4-methylhexanoic acid, 5-methylhexanoic acid).
- Ethylpentanoic Acids: A five-carbon chain with an ethyl substituent (e.g., 2-ethylpentanoic acid, 3-ethylpentanoic acid).
- Dimethylpentanoic Acids: Includes the title compound (4,4-), as well as 2,2-, 2,3-, 2,4-, and 3,3-dimethylpentanoic acid.
- Trimethylbutanoic Acids: A four-carbon chain with three methyl groups, such as 2,2,3-trimethylbutanoic acid.

It is important to note that this list is not exhaustive, and other isomers exist.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Additionally, the formula C7H14O2 also corresponds to functional group isomers, most notably esters (e.g., methyl hexanoate, ethyl pentanoate), which have vastly different chemical properties.[\[9\]](#)[\[14\]](#)

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Caption: Relationship between selected C7H14O2 carboxylic acid chain isomers.

Stereoisomers: The Chiral Dimension

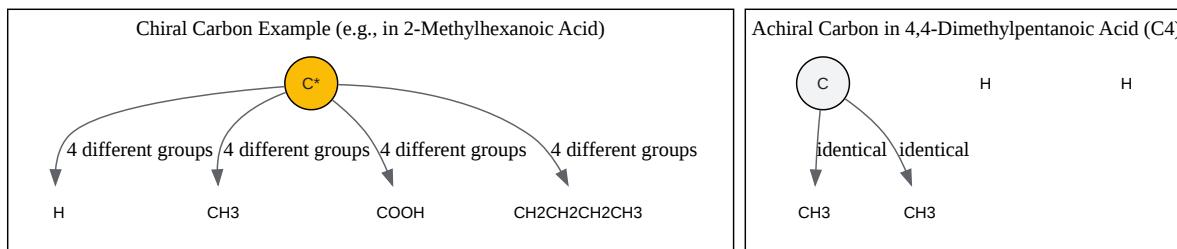
Stereoisomerism arises when molecules have the same connectivity but differ in the spatial arrangement of their atoms. The key requirement for enantiomerism (a type of stereoisomerism) is the presence of a chiral center—a carbon atom bonded to four different groups.

4,4-Dimethylpentanoic acid is achiral. Its fourth carbon is bonded to two identical methyl groups, and no other carbon meets the criteria for a chiral center. Therefore, it does not have enantiomers.

However, many of its constitutional isomers are chiral. For example:

- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 2-Ethylpentanoic acid

These molecules exist as a pair of non-superimposable mirror images (enantiomers), which can have distinct biological activities. This is a critical consideration in drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful.



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Caption: Comparison of a chiral center with an achiral carbon atom.

Experimental Protocols: Synthesis and Analysis

For the practicing scientist, theoretical knowledge must be paired with robust experimental methods. The synthesis, separation, and characterization of **4,4-dimethylpentanoic acid** and its isomers require careful planning and execution.

Protocol: Synthesis of 4,4-Dimethylpentanoic Acid

A common and reliable method for synthesizing carboxylic acids is through the carboxylation of a Grignard reagent. This protocol outlines a plausible route starting from a commercially available alkyl halide.

Objective: To synthesize **4,4-dimethylpentanoic acid** from 1-bromo-3,3-dimethylbutane.

Methodology:

- Grignard Reagent Formation:
 - Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings to the flask.
 - In the dropping funnel, add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether.
 - Add a small portion of the bromide solution to the magnesium and initiate the reaction (a crystal of iodine may be used if necessary).
 - Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Carboxylation:
 - Cool the Grignard solution in an ice-salt bath.

- Crush dry ice (solid CO₂) into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. A large excess of dry ice should be used.
- Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Work-up and Isolation:
 - Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) with vigorous stirring until the aqueous layer is acidic.
 - Transfer the mixture to a separatory funnel. The product will be in the ether layer.
 - Separate the layers and extract the aqueous layer two more times with diethyl ether.
 - Combine the organic extracts and wash them with brine.
 - Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.
 - Filter off the drying agent and remove the ether using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield pure **4,4-dimethylpentanoic acid**.

Protocol: Isomer Separation by Gas Chromatography (GC)

Separating a mixture of carboxylic acid isomers like those of C₇H₁₄O₂ is an excellent application for gas chromatography, typically after conversion to a more volatile ester form (e.g., methyl esters).

Objective: To separate and identify C₇H₁₄O₂ carboxylic acid isomers in a mixture.

Methodology:

- Derivatization (Esterification):
 - To a sample of the mixed acids, add a solution of 2% sulfuric acid in methanol.

- Heat the mixture at reflux for 1-2 hours to convert the carboxylic acids to their corresponding methyl esters.
- After cooling, neutralize the solution and extract the methyl esters into a suitable organic solvent like hexane.
- Gas Chromatography Analysis:
 - Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
 - Column: A polar capillary column (e.g., a wax-type column like Carbowax 20M or a similar polyethylene glycol phase) is recommended for separating fatty acid methyl esters.
 - Carrier Gas: Helium or Hydrogen.
 - Injection: Inject a small volume (e.g., 1 μ L) of the esterified sample solution.
 - Temperature Program:
 - Initial Oven Temperature: 60 °C (hold for 2 minutes).
 - Ramp: Increase temperature at a rate of 5-10 °C/min up to 200 °C.
 - Final Hold: Hold at 200 °C for 5 minutes.
 - Data Analysis: The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. Generally, more branched isomers are more volatile and will have shorter retention times than their linear counterparts. Identification is confirmed by comparing retention times to those of pure standards.

Relevance in Research and Drug Development

Branched-chain fatty acids like **4,4-dimethylpentanoic acid** and its isomers are more than just synthetic curiosities.^[5] Their unique structures can be leveraged in several ways:

- Metabolic Stability: The presence of quaternary carbons, like the one in the tert-butyl group of **4,4-dimethylpentanoic acid**, can block sites of metabolic oxidation. Incorporating such motifs into a drug candidate can increase its biological half-life.

- Modulation of Physical Properties: Branching affects lipophilicity (LogP), solubility, and melting point.[6][8] By selecting a specific isomer, chemists can fine-tune the pharmacokinetic profile of a molecule to improve absorption or distribution.
- Synthetic Building Blocks: These acids serve as valuable starting materials for more complex molecules. The carboxylic acid handle can be readily converted into other functional groups, while the alkyl chain provides a specific steric and electronic profile.[6][15][16][17]

Conclusion

4,4-Dimethylpentanoic acid provides a compelling case study in the importance of isomerism. While its own structure is relatively simple and achiral, it exists within a large family of C7H14O2 constitutional and stereoisomers, each with a unique identity and potential. For professionals in the chemical and pharmaceutical sciences, the ability to synthesize, separate, characterize, and strategically select among such isomers is a fundamental skill. A thorough understanding of the principles outlined in this guide is essential for navigating the complexities of molecular design and unlocking the full potential of organic molecules.

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